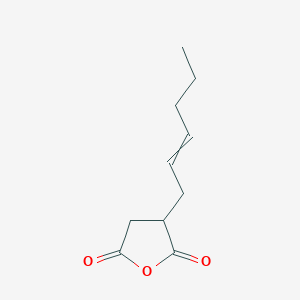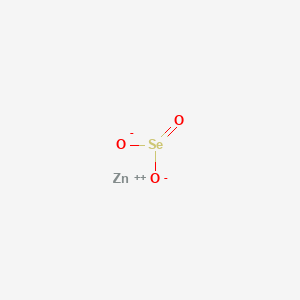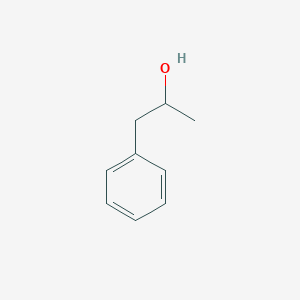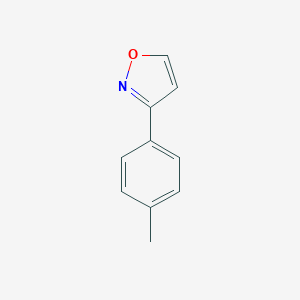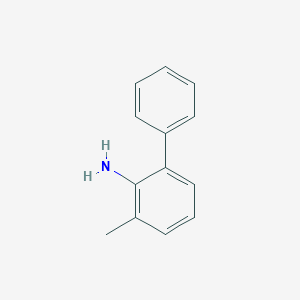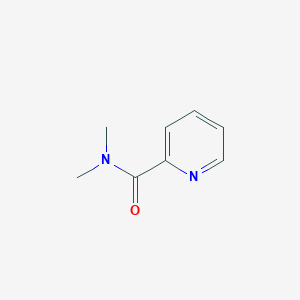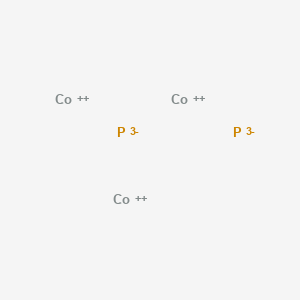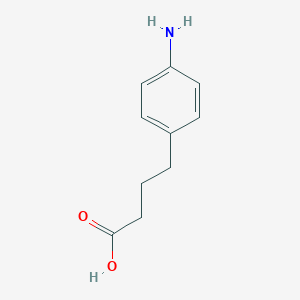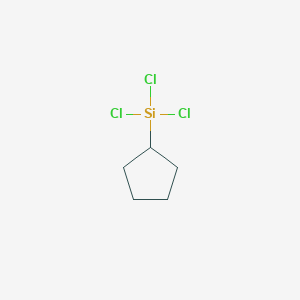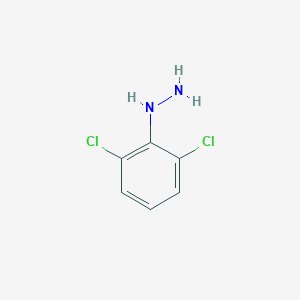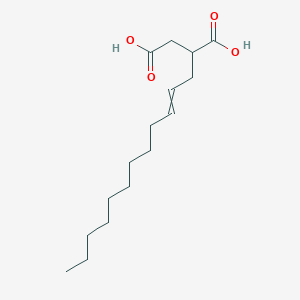
2-Dodec-2-enylbutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodec-2-enylbutanedioic acid, also known as farnesylated glutamic acid, is a type of fatty acid that is commonly found in various organisms. It is synthesized through a complex process and has been studied for its potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of 2-Dodec-2-enylbutanedioic acid is complex and involves multiple pathways. One key mechanism is its ability to inhibit the activity of farnesyltransferase, which is involved in the production of certain proteins that are essential for cancer cell growth. It can also activate specific enzymes that play a role in cell signaling and metabolism.
Biochemical and Physiological Effects:
Studies have shown that 2-Dodec-2-enylbutanedioic acid can have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. It can also modulate the immune system and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Dodec-2-enylbutanedioic acid in lab experiments is its specificity. It can target specific cells and tissues, which can be useful in studying specific disease processes. However, its complex synthesis method and high cost can be limitations.
Zukünftige Richtungen
There are many potential future directions for research on 2-Dodec-2-enylbutanedioic acid. One area of focus is its potential use as a cancer treatment. Further studies are needed to determine its efficacy and safety in humans. It can also be studied for its potential use in treating other diseases, such as diabetes and neurodegenerative disorders. Additionally, research can be conducted to improve the synthesis method and reduce the cost of production.
Conclusion:
In conclusion, 2-Dodec-2-enylbutanedioic acid is a complex fatty acid that has shown potential applications in various scientific research fields. Its ability to target specific cells and tissues and modulate various pathways makes it a promising area of study for future research. However, further studies are needed to fully understand its mechanism of action and potential applications in human health.
Synthesemethoden
The synthesis of 2-Dodec-2-enylbutanedioic acid involves a series of chemical reactions that require specialized equipment and expertise. One common method involves the use of farnesol and glutamic acid as starting materials. The reaction is catalyzed by an enzyme called farnesyltransferase, which adds the farnesyl group to the glutamic acid molecule to form 2-Dodec-2-enylbutanedioic acid.
Wissenschaftliche Forschungsanwendungen
2-Dodec-2-enylbutanedioic acid has been studied for its potential applications in various scientific research fields. One major area of focus is cancer research. Studies have shown that 2-Dodec-2-enylbutanedioic acid glutamic acid can inhibit the growth of cancer cells by blocking specific signaling pathways. It has also been studied for its potential use as a drug delivery system, as it can target specific cells and tissues.
Eigenschaften
CAS-Nummer |
13877-83-3 |
|---|---|
Produktname |
2-Dodec-2-enylbutanedioic acid |
Molekularformel |
C16H28O4 |
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
2-dodec-2-enylbutanedioic acid |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h10-11,14H,2-9,12-13H2,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
VAHSVKWHLFZJMH-ZHACJKMWSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/CC(CC(=O)O)C(=O)O |
SMILES |
CCCCCCCCCC=CCC(CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCC=CCC(CC(=O)O)C(=O)O |
Andere CAS-Nummern |
13877-83-3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B81553.png)
